Diphenyl formazan

Acid-base chemistry Spectrophotometric titration Solubility optimization

Procure the unsubstituted diphenyl formazan (CAS 1885-34-3) – the essential parent compound for formazan research. Its distinct pKa of 16.5 and lower oxidation potential versus substituted analogs make it the critical benchmark for SAR studies, redox indicator optimization, and metal-chelation baseline development. Ensure your assay and synthesis work is grounded with this non-interchangeable reference standard.

Molecular Formula C13H12N4
Molecular Weight 224.26 g/mol
CAS No. 1885-34-3
Cat. No. B1241036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl formazan
CAS1885-34-3
Synonyms1,5-diphenylformazan
Molecular FormulaC13H12N4
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NN=CN=NC2=CC=CC=C2
InChIInChI=1S/C13H12N4/c1-3-7-12(8-4-1)16-14-11-15-17-13-9-5-2-6-10-13/h1-11,16H/b14-11-,17-15?
InChIKeyWNWBOKCOOMCJDA-RRCIZCIVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyl Formazan (CAS 1885-34-3): Chemical Properties and Comparative Positioning for Research Sourcing


Diphenyl formazan (1,5-diphenylformazan, CAS 1885-34-3) is a diarylformazan compound with the molecular formula C13H12N4 and molecular weight 224.26 g/mol [1]. It is characterized by a conjugated azo-hydrazone backbone that confers intense coloration, redox activity, and metal-chelating capabilities [2]. As the unsubstituted parent compound of the 1,5-diarylformazan series, its distinct physicochemical properties—including an acid dissociation constant (pKa 16.5 ± 1.0) and a specific oxidation peak potential—serve as a critical benchmark for structure-activity relationship studies and analytical method development [3].

Diphenyl Formazan Selection Guide: Why Analogs Cannot Substitute Without Performance Deviation


Substitution on the 1, 3, or 5 positions of the formazan core profoundly alters key performance characteristics. The unsubstituted diphenyl formazan exhibits a unique pKa value of 16.5 in ethanol, whereas 3-alkyl- or 3-chloro-substituted analogs have pKa values in the range of 18.0–19.0, and derivatives with electron-withdrawing groups can shift the oxidation peak potential to more anodic values [1]. Such differences directly impact solubility, metal chelation strength, redox behavior, and spectroscopic properties, rendering the unsubstituted compound non-interchangeable with its substituted counterparts in both analytical and synthetic applications [2].

Diphenyl Formazan Comparative Evidence Matrix: Quantitative Differentiation from Analogs


Higher Acid Dissociation Constant (pKa) Compared to 3-Substituted Analogs

Diphenyl formazan demonstrates significantly greater acidity than its 3-substituted derivatives. Its pKa value of 16.5 ± 1.0 in ethanol is 1.5–2.5 log units lower than that of 3-alkyl- and 3-chloro-substituted 1,5-diarylformazans, which exhibit pKa values in the range of 18.0–19.0 [1]. This difference translates to an approximately 30- to 300-fold higher acidity, facilitating deprotonation and influencing its behavior in pH-dependent processes.

Acid-base chemistry Spectrophotometric titration Solubility optimization

Less Anodic Oxidation Peak Potential than Substituted Analogs

The oxidation peak potential of unsubstituted diphenyl formazan is less anodic than that of derivatives bearing electron-withdrawing substituents. Studies on 1-[(NO2, COOH)-substituted phenyl]-3,5-diphenylformazans show that substitution shifts the oxidation potential to more positive values [1]. While absolute potentials are solvent-dependent, the relative trend is consistent: the parent compound oxidizes more readily than its substituted counterparts, making it a distinct choice for redox-based applications.

Electrochemistry Cyclic voltammetry Redox indicators

Shorter Wavelength of Maximum Absorption (λmax) Compared to Substituted Derivatives

Substitution on the phenyl ring induces a bathochromic shift in the λmax of formazans. Unsubstituted diphenyl formazan exhibits a λmax that is shorter (lower wavelength) than that of derivatives bearing substituents in the 1-, 3-, or 5-positions [1]. For example, 3-substituted phenyl-1,5-diphenylformazans show λmax values that correlate with the Hammett substituent constants, with electron-donating or -withdrawing groups shifting the absorption to longer wavelengths [2].

UV-Vis spectroscopy Chromophore engineering Analytical detection

Distinct Metal Complexation Behavior: Foundation for Chelating Agent Design

Diphenyl formazan forms stable complexes with various metal ions, but the stoichiometry and stability differ markedly from its derivatives. While specific stability constants (log K) for the unsubstituted compound are less frequently reported than for its substituted analogs, studies indicate that 1-(2-hydroxyphenyl)-3,5-diphenylformazan and other derivatives exhibit unique kinetic and thermodynamic complexation profiles [1]. The unsubstituted parent serves as the essential reference scaffold for designing chelators with tailored selectivity and binding strength.

Coordination chemistry Metal chelation Complex stability

Diphenyl Formazan: Verified Application Scenarios for Scientific and Industrial Users


Development of Redox Indicators and Tetrazolium Salts

The reversible oxidation of diphenyl formazan to its corresponding tetrazolium salt underpins its use in cell viability assays (e.g., MTT). Its lower oxidation potential relative to substituted analogs makes it a preferred starting point for optimizing redox indicator sensitivity and dynamic range [1].

Synthesis of Substituted Formazan Derivatives via Structure-Activity Relationship Studies

As the unsubstituted parent compound, diphenyl formazan serves as the essential control in comparative studies of electronic and steric effects on pKa, λmax, and oxidation potential. Its pKa of 16.5 and unique spectral fingerprint provide a benchmark for evaluating new derivatives [2].

Metal Chelation and Complexation Research

Diphenyl formazan is the foundational ligand for designing metal-chelating agents. While its complex stability constants are less documented than those of its substituted counterparts, its coordination chemistry provides a baseline for understanding how substituents alter binding affinity and selectivity [3].

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